molecular formula C28H21F3N6O2S B12375583 3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

Cat. No.: B12375583
M. Wt: 562.6 g/mol
InChI Key: WMVALYUTDLLBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of HG-7-86-01 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and typically involve the use of advanced organic synthesis techniques .

Industrial Production Methods: Industrial production of HG-7-86-01 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions: HG-7-86-01 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of HG-7-86-01 .

Scientific Research Applications

HG-7-86-01 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study the inhibition of tyrosine kinases.

    Biology: Employed in cell-based assays to investigate its effects on cell proliferation and signaling pathways.

    Medicine: Explored for its potential therapeutic applications in treating cancers and other diseases involving abnormal cell proliferation.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

HG-7-86-01 exerts its effects by inhibiting tyrosine kinases, which are enzymes involved in the regulation of various cellular processes, including cell growth and differentiation. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling. This inhibition leads to the suppression of cell proliferation and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness of HG-7-86-01: HG-7-86-01 is unique due to its specific binding mode and high selectivity for certain tyrosine kinases. This selectivity reduces off-target effects and enhances its therapeutic potential compared to other similar compounds .

Properties

Molecular Formula

C28H21F3N6O2S

Molecular Weight

562.6 g/mol

IUPAC Name

3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C28H21F3N6O2S/c1-15-13-37(14-32-15)21-11-19(28(29,30)31)10-20(12-21)33-25(39)18-4-2-3-17(9-18)22-7-8-23-26(34-22)40-27(35-23)36-24(38)16-5-6-16/h2-4,7-14,16H,5-6H2,1H3,(H,33,39)(H,35,36,38)

InChI Key

WMVALYUTDLLBRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)C6CC6)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.